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Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CC-115 hydrochloride's performance
against clinical trial data. CC-115 is a potent, orally bioavailable small molecule that acts as a
dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent
protein kinase (DNA-PK). This dual-action mechanism positions it as a compelling candidate in
oncology research, particularly for its potential to simultaneously disrupt cancer cell growth,
proliferation, and DNA repair mechanisms. This document outlines its mechanism of action,
summarizes key clinical trial findings, and provides detailed experimental protocols for its
evaluation.

Mechanism of Action

CC-115 hydrochloride exerts its anti-neoplastic effects by targeting two critical cellular
signaling pathways:

e mTOR Pathway Inhibition: CC-115 inhibits both mTOR Complex 1 (mMTORC1) and mTOR
Complex 2 (mTORC?2).[1] This blockade disrupts downstream signaling essential for protein
synthesis, cell growth, and proliferation.

» DNA-PK Inhibition: By inhibiting DNA-PK, a key enzyme in the non-homologous end joining
(NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.[2][3] This can lead
to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Furthermore,
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inhibition of DNA-PK by CC-115 has been shown to indirectly suppress the homologous
recombination (HR) DNA repair pathway.[2][3]

The half-maximal inhibitory concentrations (IC50) for CC-115 are 21 nM for mTOR and 13 nM
for DNA-PK.[1][4]

Signaling Pathway Overview

The following diagram illustrates the signaling pathways targeted by CC-115.
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Figure 1: CC-115 Signaling Pathway Inhibition.

Clinical Trial Data Summary
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A first-in-human, Phase | clinical trial (NCT01353625) evaluated the safety, pharmacokinetics,
and preliminary efficacy of CC-115 in patients with advanced solid tumors and hematologic
malignancies.[1][2][4][5]

Safety and Tolerability

The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[1][2]

Adverse Events (AESs) Frequency

Most Frequent AEs

Fatigue 37%
Nausea 31%
Decreased appetite 29%
Hyperglycemia 24%

Dose-Limiting Toxicities

Thrombocytopenia Reported
Stomatitis Reported
Hyperglycemia Reported
Asthenia/Fatigue Reported
Increased transaminases Reported

Table 1: Summary of Common Adverse Events in the Phase | Trial of CC-115. Data sourced
from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

Pharmacokinetics
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Parameter Value

Exposure Dose-proportional

Terminal Half-life 4 to 8 hours

Brain Penetration (GBM) Tumor/plasma ratio of 0.7

Food Effect No significant impact on exposure

Table 2: Pharmacokinetic Profile of CC-115. Data sourced from the 2016 ASCO Annual
Meeting abstract.[1]

limi i

Tumor Type Best Overall Response
Endometrial Cancer 1 Complete Response (>4 years)
Melanoma 1 Partial Response

Head and Neck Squamous Cell Carcinoma 53% Stable Disease
Castration-Resistant Prostate Cancer 64% Stable Disease
Glioblastoma Multiforme 21% Stable Disease

Ewing's Sarcoma 22% Stable Disease

) ] ] 1 Partial Response, 3 Partial Responses with
Chronic Lymphocytic Leukemia }
lymphocytosis

Table 3: Preliminary Anti-Tumor Activity of CC-115. Data sourced from Munster et al., 2019 and
the 2016 ASCO Annual Meeting abstract.[1][2]

A separate Phase 1b study (NCT02833883) investigating CC-115 in combination with
enzalutamide for metastatic castration-resistant prostate cancer (nCRPC) found the
combination to be well-tolerated, with a recommended CC-115 dose of 5 mg twice a day. In this
study, 80% of evaluable patients achieved a >50% reduction in PSA levels.[6]

Experimental Protocols
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The following are detailed methodologies for key experiments to assess the activity of CC-115.

Experimental Workflow: In Vitro Evaluation of CC-115
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Figure 2: In Vitro Experimental Workflow for CC-115.

MTOR Kinase Assay

This assay measures the ability of CC-115 to inhibit mMTORC1 activity.

¢ Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., inactive p70S6K
or 4E-BP1) and ATP. The level of substrate phosphorylation is then measured, typically by

Western blot.

¢ Materials:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1139457?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Cell lysis buffer (e.g., CHAPS-based buffer to preserve complex integrity)

o Antibody against an mTORC1 component (e.g., Raptor) for immunoprecipitation
o Protein A/G agarose beads

o Kinase assay buffer (containing MgClI2, ATP)

o Recombinant inactive p70S6K or 4E-BP1 protein

o Antibodies for Western blotting: anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1
(Thr37/46), and corresponding total protein antibodies.

e Procedure:
o Lyse cells and immunoprecipitate mMTORC1 using an anti-Raptor antibody.
o Wash the immunoprecipitates to remove contaminants.

o Resuspend the beads in kinase assay buffer containing ATP and the recombinant
substrate.

o Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
o Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

o Analyze the samples by Western blot using phospho-specific antibodies to the substrate.

DNA-PK Kinase Assay

This assay determines the inhibitory effect of CC-115 on DNA-PK activity.

¢ Principle: The kinase activity of DNA-PK is measured by its ability to phosphorylate a specific
peptide substrate in the presence of DNA. The amount of phosphorylated substrate is
quantified, often using a luminescence-based method that measures ADP production.

o Materials:

o Purified human DNA-PK enzyme
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[e]

DNA-PK peptide substrate

o

DNA-PK reaction buffer (containing Tris-HCI, MgCI2, DTT)

[¢]

Calf thymus DNA (as an activator)

o ATP

[e]

ADP-Glo™ Kinase Assay kit (Promega) or similar.

e Procedure:

o Set up the kinase reaction in a 96-well plate containing DNA-PK reaction buffer, DNA-PK
enzyme, peptide substrate, and activating DNA.

o Add CC-115 at various concentrations.
o Initiate the reaction by adding ATP.
o Incubate at room temperature for 60 minutes.

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay
system according to the manufacturer's protocol. Luminescence is proportional to DNA-PK
activity.

Cell Proliferation Assay (MTT or CCK-8)
This assay evaluates the effect of CC-115 on cancer cell growth.

e Principle: Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble
tetrazolium salt (WST-8 in CCK-8) to a colored formazan product. The amount of formazan is
proportional to the number of viable cells.

o Materials:
o Cancer cell lines of interest

o 96-well plates
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[e]

Complete cell culture medium

o

CC-115 hydrochloride

[¢]

MTT or CCK-8 reagent

o

Solubilization buffer (for MTT)

e Procedure:

o

Seed cells in a 96-well plate and allow them to adhere overnight.
o Treat the cells with a serial dilution of CC-115 for 72 hours.
o Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

o If using MTT, add the solubilization buffer and incubate until the formazan crystals are
dissolved.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for
CCK-8) using a microplate reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the
IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to confirm the inhibition of MTOR and DNA-PK signaling pathways
within cells.

e Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred
to a membrane, and probed with specific antibodies to detect the phosphorylation status of
key downstream effectors.

o Materials:
o Cell lysates from CC-115 treated and untreated cells

o SDS-PAGE gels and electrophoresis apparatus
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o PVDF or nitrocellulose membranes

o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1
(Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-DNA-PKcs
(Ser2056), anti-DNA-PKCcs.

o HRP-conjugated secondary antibodies

o Chemiluminescent substrate.

e Procedure:

[¢]

Prepare cell lysates and determine protein concentration.

o Separate proteins by SDS-PAGE and transfer to a membrane.

o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system. A decrease
in the ratio of phosphorylated to total protein indicates pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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